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Compound of Interest

Compound Name: BUR1

Cat. No.: B15542163

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) for
investigating the genetic interactions of the Saccharomyces cerevisiae protein BUR1, a cyclin-
dependent kinase involved in transcription elongation.

Frequently Asked Questions (FAQSs)

Q1: What is BUR1 and why are its genetic interactions important?

Al: BURL1 is the catalytic subunit of the Burl-Bur2 kinase complex in Saccharomyces
cerevisiae.[1] It is a cyclin-dependent kinase (CDK) that plays a crucial role in the elongation
phase of transcription by RNA polymerase II.[1] Studying BUR1's genetic interactions helps to
elucidate its specific functions and identify other proteins involved in the same or parallel
pathways. For instance, synthetic lethal interactions with burl mutants can reveal genes that
buffer its function, providing insights into the robustness of the transcription elongation
machinery.

Q2: Which genes are known to have significant genetic interactions with BUR1?
A2: Genetic screens have identified several key interactors with BUR1. These include:

o CTK1: A gene encoding another CDK involved in transcription elongation. burlA and ctk1A
mutations often exhibit synthetic lethality.[1]
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o SPT5: A subunit of the Spt4-Spt5 complex, a crucial transcription elongation factor.
Mutations in SPT5 can be synthetically lethal with burl mutations.[1]

PAF1 complex genes (e.g., PAF1, CTR9): The Pafl complex is another transcription
elongation factor, and its recruitment can be stimulated by Burl's phosphorylation of Spt5.[2]
[3] Genetic interactions are observed between BUR1 and components of this complex.[2]

RFAL (RPA): A subunit of the Replication Protein A complex, which is involved in DNA
replication and repair. BUR1 has been shown to interact with RPA, suggesting a role in
maintaining genome stability during replication stress.[4]

Q3: What are the common phenotypes of burl mutants?
A3: burl mutants can display a range of phenotypes, including:

Sensitivity to the drugs 6-azauracil (6-AU) and mycophenolic acid (MPA), which affect
nucleotide pools and transcription elongation.[1]

Temperature sensitivity (in the case of temperature-sensitive alleles).
Defects in histone modifications, such as H2B ubiquitylation and H3 methylation.

Synthetic lethality or sickness when combined with mutations in other transcription
elongation factors.[1]

Troubleshooting Guides
Synthetic Genetic Array (SGA) Analysis

Issue: | am not observing the expected synthetic lethal/sick interaction between my burl query
mutant and a known interactor (e.g., ctk1A).

o Possible Cause 1: Suboptimal growth conditions. The strength of genetic interactions can be
highly dependent on the growth medium and temperature.

o Troubleshooting:

» Ensure you are using the standard SGA media and growth temperatures.
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= Some interactions are only apparent under specific stress conditions (e.g., presence of
6-AU). Try performing the screen on plates containing a sub-lethal concentration of a
relevant drug.

o Possible Cause 2: Issues with the query or array strain. The genetic background of your
strains can influence the outcome. There might be suppressor or enhancer mutations
present.

o Troubleshooting:
» Verify the genotypes of both your query and array strains by PCR and sequencing.
» Re-make the double mutant using a fresh query strain and a verified array strain.

o Possible Cause 3: Inaccurate colony size measurement. Automated colony size
measurement can be affected by uneven plate pouring, condensation, or spotting
inconsistencies.

o Troubleshooting:
» Carefully inspect the plate images for any artifacts.

» Ensure your normalization methods are robust and account for row/column biases and
other spatial effects.[5]

= Manually inspect the colony sizes for the specific interaction in question.

Yeast Two-Hybrid (Y2H) Screen

Issue: My BUR1 "bait" is auto-activating the reporter gene.

e Possible Cause: BUR1 has intrinsic transcriptional activation activity. Some proteins,
particularly those involved in transcription, can act as activators on their own in a Y2H
system.

o Troubleshooting:
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» Co-transform your BUR1-bait plasmid with an empty "prey" vector. If you still see
reporter activation, the bait is auto-activating.

= Try using a lower-strength promoter for the bait construct.

» |f possible, create truncations of BUR1 to identify a smaller, non-activating domain that
still contains the interaction interface.

Issue: | am not detecting a known physical interaction between BUR1 and its partner (e.qg.,
Bur2).

o Possible Cause 1: Incorrect protein folding or localization. The fusion of the activation or
binding domain may disrupt the proper folding of BUR1 or its partner, or prevent them from
localizing to the nucleus where the interaction needs to occur for the reporter to be activated.

o Troubleshooting:

= Swap the domains: if BUR1 is the bait and its partner is the prey, try the reverse
configuration.

» Use different Y2H vectors that place the fusion domain at the opposite terminus of the
protein.

o Possible Cause 2: The interaction is bridged by another protein. The Y2H system primarily
detects binary interactions. If the interaction between BUR1 and its partner is indirect, it will

not be detected.
o Troubleshooting:

» Use a method like co-immunoprecipitation (Co-IP) from yeast cell lysates to investigate
interactions within a larger complex.

Co-Immunoprecipitation (Co-IP)
Issue: | am unable to co-immunoprecipitate a known interactor with my tagged BUR1.

e Possible Cause 1: The interaction is transient or weak. Some protein-protein interactions are
not stable enough to survive the Co-IP procedure.
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o Troubleshooting:

» Perform in vivo cross-linking with formaldehyde or another cross-linking agent before
cell lysis to stabilize protein complexes.

» Optimize your wash buffers. Try reducing the salt concentration or the stringency of the
detergent to preserve weaker interactions.

o Possible Cause 2: The protein complex is disrupted during cell lysis. Harsh lysis conditions

can denature proteins and disrupt interactions.
o Troubleshooting:

» Use a gentler lysis method, such as enzymatic digestion of the cell wall followed by

douncing, instead of bead beating.

» Ensure all steps are performed at 4°C and that protease and phosphatase inhibitors are

included in your lysis buffer.

o Possible Cause 3: The epitope tag on BURL1 is inaccessible. The tag might be buried within
the protein structure or masked by an interacting partner.

o Troubleshooting:
» Try tagging the other end of the protein.
» Use a different tag.

» Confirm that your tagged BURL1 is expressed and can be efficiently immunoprecipitated

on its own.

Quantitative Data Summary

The following tables provide examples of how quantitative data for BUR1 genetic and physical
interactions can be presented. Note: The values in these tables are illustrative and are meant
to demonstrate the data format. Actual experimental values will vary.

Table 1: Quantitative Synthetic Genetic Array (SGA) Interaction Scores for burlA
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Genetic interaction scores (€) are calculated based on the deviation of the observed double
mutant fitness from the expected fitness (the product of the single mutant fitness values). A
negative score indicates a negative genetic interaction (e.g., synthetic sickness or lethality),
while a positive score suggests a positive or alleviating interaction.[6]

Single Double
Mutant Mutant Genetic .
L. ) . . Interaction
Gene Description  Fitness Fitness Interaction T
e
(Relative (Relative Score (g) o
Growth) Growth)
Cyclin-
dependent ]
) Synthetic
ctk1A kinase 0.85 0.05 -0.77
) ) Lethal
involved in
transcription
Subunit of a
transcription Synthetic
spt5-194 ] 0.90 0.10 -0.71 i
elongation Sick
factor
Component
of the Pafl
paflA transcription 0.75 0.40 -0.16 Negative
elongation
complex
Subunit of the _
rfal-t11 0.95 0.80 -0.10 Negative
RPA complex
Gene
involved in
his3A histidine 1.00 0.65 ~0 Neutral

biosynthesis

(control)

Table 2: Quantitative Yeast Two-Hybrid (Y2H) Interaction Data for BUR1
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The strength of a Y2H interaction can be quantified by measuring the activity of a reporter

gene, such as lacZ, which encodes (3-galactosidase. The activity is often reported in Miller

units.[7][8]

B-Galactosidase

. o . Interaction

Bait Prey Activity (Miller
. Strength
Units)

BURL1 Bur2 150.5+12.3 Strong
BUR1 Spt5 45.2+5.8 Moderate
BUR1 Ctkl 51+£1.2 Weak/None
BUR1 Empty Vector 0.8+0.3 None (Control)
Empty Vector Bur2 09+04 None (Control)

Table 3: Quantitative Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS) Data for BUR1

Co-IP followed by quantitative mass spectrometry can identify interacting partners and their

relative abundance. Data can be presented as fold-change enrichment of a protein in the

BURZ1-IP compared to a control IP.

Fold Enrichment

Protein Description (BUR1-IP vs. p-value
Control-IP)

Bur2 Cyclin partner of Burl  50.2 <0.001
Transcription

Spt5 _ 15.7 <0.01
elongation factor
Largest subunit of

Rpbl 8.3 <0.05
RNA Polymerase |l
Subunit of RPA

Rfal 4.1 <0.05
complex
Cyclin-dependent

Ctk1 ) 2.5 n.s.
kinase

© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5737774/
https://pubmed.ncbi.nlm.nih.gov/15152608/
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Experimental Protocols
Detailed Methodology: Synthetic Genetic Array (SGA)
Analysis

This protocol provides a general workflow for performing an SGA screen with a burl query
mutant.

e Strain Preparation:

o Construct a MATa query strain containing the burl mutation of interest (e.g.,
burlA::natMX). This strain should also carry selectable markers for SGA (e.g.,
canlA::STE2pr-SpHIS5, lyp1A).

o Obtain the MATa yeast deletion library, where each strain has a deletion in a single non-
essential gene (xxxA::kanMX).

e Mating:
o Pin the query strain onto a high-density (e.g., 384-well) plate.

o Using a robotic pinning tool, cross the query strain with the deletion library array by
pinning them onto the same YEPD plate.

o Incubate at 30°C for 24 hours to allow mating and the formation of diploid cells.
e Diploid Selection:

o Pin the mated cells onto a plate containing both G418 (to select for the deletion allele) and
clonNAT (to select for the query allele).

o Incubate at 30°C for 48 hours.
e Sporulation:
o Pin the diploid cells onto a nitrogen-limited sporulation medium.

o Incubate at 22°C for 5-7 days to induce sporulation.
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e Haploid Selection and Double Mutant Generation:

o Pin the sporulated cells onto a series of selection plates to select for MATa haploid double
mutants. This typically involves multiple pinning steps on media lacking specific amino
acids and containing canavanine and thialysine.

o The final selection plate should contain both G418 and clonNAT to ensure the presence of

both mutations.
» Data Acquisition and Analysis:

Incubate the final plates at 30°C for 48 hours.

o

Image the plates using a high-resolution scanner or camera.

[¢]

[e]

Use software to measure the area of each colony.

Normalize the colony sizes to account for plate-to-plate variation and row/column effects.

[e]

Calculate the genetic interaction score (€) for each double mutant by comparing its fithess

o

to the fitness of the single mutants.[5][6]

Detailed Methodology: Yeast Two-Hybrid (Y2H) Assay

This protocol describes how to test for a binary interaction between BUR1 and a protein of
interest (POI).

e Vector Construction:

o Clone the coding sequence of BUR1 into a "bait" vector (e.g., pGBKT7), creating a fusion
with a DNA-binding domain (e.g., GAL4-BD).

o Clone the coding sequence of your POI into a "prey" vector (e.g., pPGADT?7), creating a
fusion with a transcriptional activation domain (e.g., GAL4-AD).

e Yeast Transformation:
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o Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and
prey plasmids.

o Plate the transformed cells on synthetic defined (SD) medium lacking leucine and
tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

* Interaction Assay:

o Pick several independent colonies from the SD/-Leu/-Trp plate and streak them onto a
higher stringency selection plate, such as SD medium lacking leucine, tryptophan, and
histidine (SD/-Leu/-Trp/-His).

o For an even higher stringency, use SD medium lacking leucine, tryptophan, histidine, and
adenine (SD/-Leu/-Trp/-His/-Ade).

o Incubate the plates at 30°C for 3-5 days and observe for growth. Growth on the higher
stringency plates indicates a positive interaction.

o Quantitative B-Galactosidase Assay:
o Grow liquid cultures of the co-transformed yeast strains in SD/-Leu/-Trp medium.
o Permeabilize the yeast cells (e.g., using chloroform and SDS).

o Add a substrate for 3-galactosidase, such as o-nitrophenyl--D-galactopyranoside
(ONPG).

o Measure the time it takes for a yellow color to develop and quantify the absorbance at 420
nm.

o Calculate the B-galactosidase activity in Miller units.[7]

Detailed Methodology: Co-Immunoprecipitation (Co-IP)
from Yeast

This protocol outlines the steps for immunoprecipitating a tagged BUR1 protein to identify
interacting partners.
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Strain Construction and Growth:

o Construct a yeast strain where BUR1 is endogenously tagged with an epitope tag (e.g.,
HA, Myc, or TAP).

o Grow a 1-liter culture of this strain to mid-log phase (OD600 = 0.8).

Cell Lysis:

o Harvest the cells by centrifugation and wash them with ice-cold water.

o Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
o Lyse the cells, for example, by cryogenic grinding or bead beating.

o Clarify the lysate by centrifugation to remove cell debris.

Immunoprecipitation:

o Add an antibody specific to the epitope tag to the cleared lysate and incubate for 2-4 hours
at 4°C with gentle rotation.

o Add protein A/G-coupled magnetic beads and incubate for another 1-2 hours at 4°C.
o Use a magnetic rack to collect the beads and discard the supernatant.
Washing:

o Wash the beads several times with wash buffer to remove non-specifically bound proteins.
The stringency of the washes (e.g., salt concentration) may need to be optimized.

Elution:

o Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample
buffer or by using a low-pH elution buffer.

Analysis:

o Separate the eluted proteins by SDS-PAGE.
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o Analyze the proteins by Western blotting using antibodies against the expected interacting
partners.

o Alternatively, for a more unbiased approach, analyze the eluate by mass spectrometry to
identify all co-precipitating proteins.[9]
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Caption: A simplified diagram of BUR1's key interactions in transcription and DNA
maintenance.
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Caption: Workflow for a Synthetic Genetic Array (SGA) screen to identify BUR1 genetic
interactions.
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Caption: A general workflow for Co-Immunoprecipitation (Co-IP) to find BUR1's physical

interactors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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